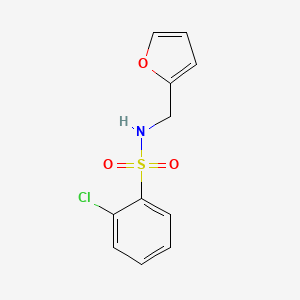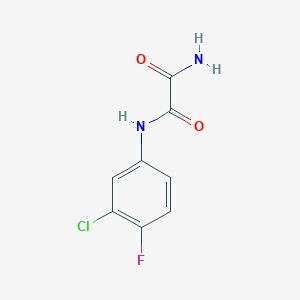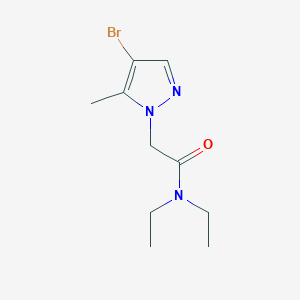
(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and methyl groups, as well as a piperidine ring
Preparation Methods
The synthesis of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide.
Attachment of the piperidine ring: This step involves the reaction of the brominated pyrazole with a piperidine derivative, often under basic conditions to facilitate nucleophilic substitution.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Cyclization Reactions: The presence of both pyrazole and piperidine rings allows for potential cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrazine derivatives, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromine and piperidine substituents can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar compounds to (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE include other pyrazole derivatives with different substituents. For example:
4-Bromo-1H-pyrazole: A simpler compound with only the bromine substituent on the pyrazole ring.
3,5-Dimethyl-1H-pyrazole: Lacks the bromine and piperidine substituents, making it less complex.
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzonitrile: Contains a benzonitrile group instead of the piperidine ring.
The uniqueness of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE lies in its combination of the bromine, methyl, and piperidine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18BrN3O |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H18BrN3O/c1-8-5-4-6-16(7-8)12(17)11-10(13)9(2)15(3)14-11/h8H,4-7H2,1-3H3 |
InChI Key |
KLSYMPPDXALFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(C(=C2Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B10963106.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B10963114.png)
![1-Cyclopentyl-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B10963116.png)
![N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963126.png)
![2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10963127.png)
![N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide](/img/structure/B10963141.png)

![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B10963151.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10963154.png)


![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide](/img/structure/B10963172.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B10963178.png)

